Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-
Description
The substituent comprises an (2S)-configured amino group, a ketone (1-oxo), and a phenylpropyl chain.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-1-morpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMZZJTBNPSTD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- typically begins with readily available starting materials such as amino alcohols, aziridines, or epoxides.
Coupling and Cyclization: A common synthetic route involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions. This method allows for the efficient production of substituted morpholines in good to excellent yields.
Intramolecular Reactions: Another approach involves intramolecular Mitsunobu reactions or Cs₂CO₃-mediated cyclization of amino diols. These reactions are performed under mild conditions and provide high stereoselectivity.
Industrial Production Methods:
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, including nucleophilic substitution, are common for morpholine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Medicinal Chemistry
Morpholine derivatives are widely researched for their potential therapeutic effects. The specific compound under discussion has been investigated for its role in drug development, particularly in the synthesis of new pharmaceuticals.
Key Applications:
-
Antidepressant Activity:
- Research indicates that morpholine derivatives can exhibit antidepressant properties. For instance, compounds similar to morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- have been synthesized and tested for their efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Agents:
- Analgesics:
Agrochemicals
In agriculture, morpholine compounds are utilized as pesticides and herbicides due to their effectiveness against a range of pests.
Case Study:
A study conducted on the efficacy of morpholine-based pesticides revealed that these compounds can effectively target specific pests while minimizing harm to beneficial insects. The research highlighted the compound's ability to disrupt the hormonal systems of target pests, leading to effective pest control without significant environmental impact .
Materials Science
Morpholine derivatives are also employed in materials science, particularly in polymer chemistry.
Applications:
- Polymer Synthesis:
- Coatings and Adhesives:
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressants | Modulates serotonin pathways |
| Anticancer agents | Enhances cytotoxicity | |
| Analgesics | Interacts with opioid receptors | |
| Agrochemicals | Pesticides | Targets hormonal systems of pests |
| Materials Science | Polymer synthesis | Improves mechanical properties |
| Coatings and adhesives | Enhances adhesion strength |
Mechanism of Action
The mechanism of action of Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets and pathways. For example, morpholine derivatives can inhibit enzymes such as cholinesterases and legumain, which are involved in various biological processes . The inhibition of these enzymes can lead to therapeutic effects, such as the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- with structurally related morpholine derivatives from the evidence:
| Compound Name | Substituent at 4-Position | Key Functional Groups | Applications/Properties | Reference |
|---|---|---|---|---|
| 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]morpholine | (2S)-2-amino-1-oxo-3-phenylpropyl | Amino, ketone, phenyl | Hypothetical: protease inhibition | [1, 2] |
| 4-[(2S)-2-chloropropyl]morpholine | (2S)-2-chloropropyl | Chloro, alkyl chain | Intermediate in analgesic synthesis | [2] |
| 4-(Benzenesulfonyl)morpholine | Benzenesulfonyl | Sulfonyl, benzene | High-pressure stability studies | [5] |
| 4-Acryloylmorpholine | Acryloyl (CH₂=CHCO-) | Vinyl, carbonyl | Polymer crosslinking agent | [6] |
| D-Phenylalanyl-N-...-L-Prolinamide | Peptide-linked morpholine | Amino, guanidino, chloroacetyl | Anticoagulant/peptide mimic | [10] |
Key Observations:
- Amino vs.
- Phenyl vs. Sulfonyl/Benzene Groups : The phenylpropyl chain in the target compound provides hydrophobic interactions, whereas sulfonyl groups (as in 4-(benzenesulfonyl)morpholine) increase polarity and stability under high pressure .
Physicochemical Properties
- High-Pressure Stability : While the target compound’s data are absent, 4-(benzenesulfonyl)morpholine exhibits pressure-dependent Raman shifts (e.g., C-H stretching at 2980–3145 cm⁻¹) due to van der Waals interactions and conformational changes . The phenylpropyl group in the target compound may similarly influence packing efficiency under pressure.
- Solubility: The amino and ketone groups likely increase water solubility compared to purely hydrophobic analogs like 4-acryloylmorpholine .
Biological Activity
Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- is a morpholine derivative characterized by its unique structural features, which include both amine and ether functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Structural Formula
The chemical structure of Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 234.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Morpholine derivatives exhibit a range of biological activities primarily through their interaction with specific molecular targets. The compound is known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's disease . Additionally, it may influence metabolic pathways by acting as an inhibitor of acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism .
Pharmacological Properties
- Antimicrobial Activity : Morpholine derivatives have shown promising antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Antidepressant Potential : Research indicates that morpholine derivatives may exhibit antidepressant-like effects in preclinical models.
Study on Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of morpholine derivatives as AChE inhibitors. The results indicated that modifications to the morpholine ring could enhance inhibitory potency against AChE, with some derivatives showing IC50 values in the nanomolar range .
Antimicrobial Efficacy
Research conducted on the antimicrobial properties of morpholine derivatives revealed that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as lead structures for developing new antibiotics.
Neuroprotective Effects
In vivo studies have suggested that Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- may provide neuroprotective effects by modulating cholinergic signaling pathways. These findings support its potential application in treating neurodegenerative disorders .
Comparative Analysis with Similar Compounds
| Compound | Key Activity | Notes |
|---|---|---|
| Morpholine | AChE/BChE inhibition | Dual functionality |
| Piperidine | General amine activity | Lacks ether oxygen |
| Tetrahydrofuran | Solvent properties | Lacks amine group |
| Pyrrolidine | General biological activity | Five-membered ring |
Q & A
Q. What are the optimal synthetic routes for Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, a related morpholine derivative (CAS 922734-43-8) was synthesized via:
- Step 1 : Reacting morpholine with chloroacetyl chloride to form chloroacetylmorpholine .
- Step 2 : Introducing stereochemistry via reaction with 2,6-dimethylpiperidine in methanol .
- Step 3 : Functionalization with a phenylpropyl group using 2-methyl-3-phenylpropanal under acidic conditions .
Key optimizations include controlling reaction temperature (≤0°C for Step 1) and using chiral catalysts to preserve the (2S)-configuration. Purity (>95%) is achieved via recrystallization in methanol/ethyl acetate .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : To confirm stereochemistry and substituent placement (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- HPLC-MS : For purity assessment and detection of diastereomeric impurities (C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers .
- Elemental Analysis : Validates molecular formula (e.g., C₁₆H₂₆ClNO) .
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts, coupling constants | Confirm substituents and stereochemistry |
| HPLC-MS | Retention time, m/z ratio | Purity and molecular weight |
| X-ray | Crystallographic data | Absolute configuration |
Advanced Research Questions
Q. How to design experiments to study its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known morpholine-binding pockets (e.g., fungal lanosterol 14α-demethylase for antifungal activity) .
- Assays :
- Enzyme Inhibition : Measure IC₅₀ using spectrophotometric assays (e.g., cytochrome P450 inhibition for antifungal targets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) .
- Structural Studies :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., PDB: 5TZ1) .
- X-ray Crystallography : Resolve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used in conflicting studies. For example, variations in IC₅₀ for morpholine derivatives against Candida albicans may arise from differences in fungal strain susceptibility .
- Orthogonal Validation :
- Resistance Profiling : Test compound efficacy against drug-resistant mutants .
- Proteomic Analysis : Identify off-target interactions via affinity chromatography and mass spectrometry .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl) to isolate contributions to activity .
| Modification | Observed Effect | Reference |
|---|---|---|
| Phenyl → 4-Fluorophenyl | ↑ Antifungal potency | |
| Methyl → Ethyl | ↓ Solubility |
Q. What computational approaches are effective for predicting pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate compound behavior in lipid bilayers to predict membrane penetration (e.g., 100-ns simulations in POPC bilayers) .
- Metabolite Prediction : Employ software like Meteor (Lhasa Limited) to identify potential oxidative metabolites (e.g., hydroxylation at the morpholine ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
